An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoroacetone Cyanohydrin
An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoroacetone Cyanohydrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 1,1,1-trifluoroacetone cyanohydrin. This fluorinated organic compound is a valuable building block in medicinal chemistry and materials science due to the unique reactivity conferred by its trifluoromethyl, hydroxyl, and nitrile functional groups. This document consolidates key data, presents detailed experimental protocols, and visualizes the fundamental reaction mechanism to serve as a practical resource for professionals in research and development.
Introduction
1,1,1-Trifluoroacetone cyanohydrin, also known as 2-cyano-1,1,1-trifluoro-2-propanol, is a fluorinated derivative of acetone cyanohydrin.[1] The introduction of a trifluoromethyl (-CF3) group significantly alters the molecule's electronic properties, enhancing its utility as a synthetic intermediate.[2] The strong electron-withdrawing nature of the -CF3 group increases the electrophilicity of the carbonyl carbon in the precursor, 1,1,1-trifluoroacetone, and influences the reactivity of the resulting cyanohydrin.[2] This guide details the fundamental chemical characteristics of this compound, providing a foundation for its application in complex molecular synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,1,1-trifluoroacetone cyanohydrin is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 1: Physical and Chemical Properties of 1,1,1-Trifluoroacetone Cyanohydrin
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄F₃NO | [3][4] |
| Molecular Weight | 139.08 g/mol | [3][4] |
| CAS Number | 335-08-0 | [4] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 68-69 °C (at 40 mmHg) | [4] |
| Density | 1.276 g/cm³ | [4] |
| Flash Point | 60 °C (140 °F) | [4] |
| Refractive Index | 1.3350-1.3410 (at 20°C) | [5] |
Spectroscopic Data
The structural elucidation of 1,1,1-trifluoroacetone cyanohydrin is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported data for NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 1,1,1-trifluoroacetone cyanohydrin are consistent with its structure, showing characteristic signals for the trifluoromethyl, methyl, and hydroxyl groups.
Table 2: 1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~1.8 | Singlet | -CH₃ |
| Variable | Broad Singlet | -OH |
Table 3: 13C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~22 | -CH₃ |
| ~70 (quartet, JC-F ≈ 30 Hz) | C-OH |
| ~118 | -CN |
| ~122 (quartet, JC-F ≈ 285 Hz) | -CF₃ |
Table 4: 19F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -78 | Singlet | -CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 1,1,1-trifluoroacetone cyanohydrin displays characteristic absorption bands corresponding to its functional groups.
Table 5: Key IR Absorption Frequencies
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch |
| ~2950 | Medium | C-H stretch (methyl) |
| ~2250 | Weak | C≡N stretch |
| ~1180 | Strong | C-F stretch |
Synthesis
The primary method for synthesizing 1,1,1-trifluoroacetone cyanohydrin is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone.[6] This reaction is typically catalyzed by a base.[7]
Reaction Mechanism
The formation of 1,1,1-trifluoroacetone cyanohydrin proceeds through a two-step nucleophilic addition mechanism.
Caption: Mechanism of 1,1,1-trifluoroacetone cyanohydrin formation.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1,1,1-trifluoroacetone cyanohydrin, adapted from established procedures for cyanohydrin formation.[8]
Materials:
-
1,1,1-Trifluoroacetone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sulfuric acid (H₂SO₄), 40% aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
5-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Separatory funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, prepare a solution of sodium cyanide (e.g., 9.7 moles) in water (e.g., 1.2 L).
-
Add 1,1,1-trifluoroacetone (e.g., 12.3 moles) to the cyanide solution.
-
Cool the flask in an ice bath and stir the solution vigorously.
-
Once the temperature of the mixture reaches 10-15 °C, slowly add 40% sulfuric acid (e.g., 8.5 moles) over approximately 3 hours, maintaining the temperature between 10 °C and 20 °C.
-
After the acid addition is complete, continue stirring for an additional 15 minutes.
-
Allow the mixture to settle. An organic layer of 1,1,1-trifluoroacetone cyanohydrin may separate.
-
Decant the organic layer if present. Filter the remaining mixture to remove the precipitated sodium sulfate.
-
Wash the salt cake with diethyl ether (e.g., 3 x 50 mL).
-
Combine the filtrate and ether washings with the initial aqueous solution and extract the mixture with diethyl ether (e.g., 3 x 250 mL).
-
Combine all organic fractions and dry over anhydrous sodium sulfate.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the crude 1,1,1-trifluoroacetone cyanohydrin by vacuum distillation.
Safety Precautions: This procedure involves highly toxic materials, including cyanide salts and hydrogen cyanide gas which can be generated in situ. All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency cyanide poisoning treatment kit should be readily available.
Reactivity and Applications
1,1,1-Trifluoroacetone cyanohydrin is a versatile intermediate in organic synthesis.[2] The trifluoromethyl group enhances the reactivity of the molecule in various transformations. The hydroxyl group can be functionalized, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a range of trifluoromethyl-containing building blocks for pharmaceutical and agrochemical applications.[2]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of 1,1,1-trifluoroacetone cyanohydrin.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide has summarized the essential chemical properties, spectroscopic data, and a detailed synthesis protocol for 1,1,1-trifluoroacetone cyanohydrin. The provided information aims to facilitate its use as a key intermediate in the development of novel chemical entities in the pharmaceutical and agrochemical industries. The unique combination of functional groups and the influence of the trifluoromethyl moiety make it a compound of significant interest for further research and application.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US3134804A - Method for the preparation of 1,1,1-trihalo-2-cyano-2-acetoxypropane - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. 1,1,1-Trifluoroacetone cyanohydrin, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 1,1,1-TRIFLUOROACETONE CYANOHYDRIN | 335-08-0 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
